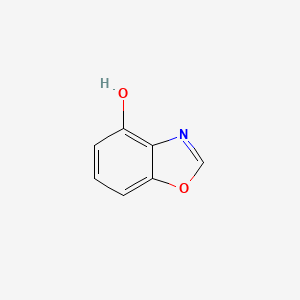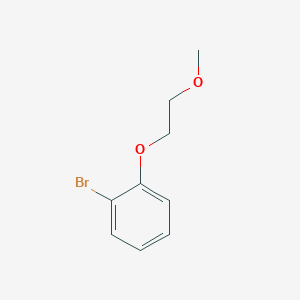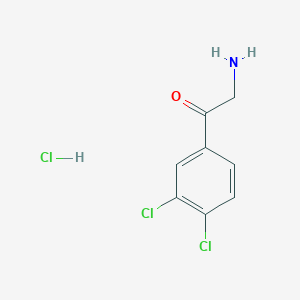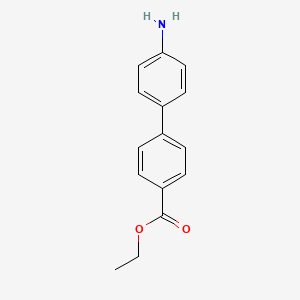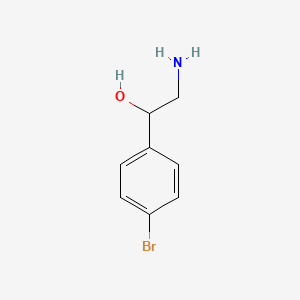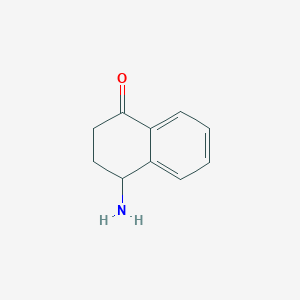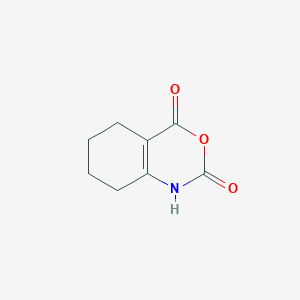
5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound that is part of the benzoxazine family. This family of compounds is known for its diverse biological activities, including antimicrobial and antioxidant properties. The compound itself is not directly mentioned in the provided papers, but related compounds within the benzoxazine class are discussed, which can give insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related 1H-benzoxazine-2,4-diones is described as a facile one-step process starting from heterocyclic anhydrides and TMSA (trimethylsilyl azide). This method appears to be efficient, with yields ranging from 57 to 98% . Although the specific synthesis of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is not detailed, the high yields suggest that the synthesis of similar compounds is likely to be successful using comparable methods.
Molecular Structure Analysis
The molecular structure of a related compound, a 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative, was confirmed by X-ray diffraction analysis . This technique is crucial for determining the precise arrangement of atoms within a molecule and can provide insights into the molecular structure of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione by analogy.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione. However, the unexpected formation of a derivative during the condensation reaction mentioned in the first paper suggests that benzoxazine derivatives can undergo complex reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The antimicrobial and antioxidant activities of benzoxazine derivatives are highlighted in the second paper . These properties are evaluated using various assays, including the broth microdilution method for antimicrobial activity and DPPH inactivation and ferric-reducing power assay for antioxidant activity. The novel compound 1H-pyrazino[2,3-][1,3]oxazine-2,4-dione 4c, a related benzoxazine, showed the highest antioxidant capacity among the compounds tested. This suggests that 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione may also possess similar properties, which could be of interest for further research and potential applications in pharmaceuticals or as dietary supplements.
科学的研究の応用
Polymerization and Thermal Stability
- Thermal Decomposition and Polymerization : A study investigated the thermal decomposition of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione, revealing its potential in forming highly condensed cross-linked polymers with high thermal stability. This compound undergoes decomposition involving the loss of carbon dioxide and formation of cyclic aryl amides (Loughran, 1970).
Synthesis of Heterocyclic Compounds
- Formation of Pyrazoloquinazolinones : Another study focused on the reactions of this compound, leading to the synthesis of pyrazolo[5,1-b]quinazolin-9-ones, highlighting its use in creating complex heterocyclic structures (Sircar, Capiris, & Kesten, 1981).
- Reactivity with Alkylidenephosphoranes : The reactivity of this compound with alkylidenephosphoranes was explored, leading to the synthesis of various heterocyclic compounds like quinolines and benzazepines (Kamel & Abdou, 2007).
Antimicrobial and Antioxidant Activities
- Evaluation of Antimicrobial and Antioxidant Activities : A research demonstrated the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and evaluated their antimicrobial activity against various pathogens, as well as their antioxidant properties (Sarmiento-Sánchez et al., 2014).
Structural Analysis and Chemical Properties
- Nuclear Quadrupole Resonance Study : The compound was also studied using nuclear quadrupole resonance, providing insights into its electronic structure and properties (Hiyama, Maruizumi, & Niki, 1979).
Application in Antimycobacterial Agents
- Synthesis of Antimycobacterial Compounds : Research has been conducted on synthesizing antimycobacterial agents using derivatives of this compound, demonstrating its potential in medical chemistry (Waisser et al., 2000).
Herbicidal Activity
- Herbicidal Properties : A study on the herbicidal activity of derivatives of this compound revealed its potential as a lead compound for developing effective herbicides (Huang et al., 2005).
特性
IUPAC Name |
5,6,7,8-tetrahydro-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMIIYLLPWLNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

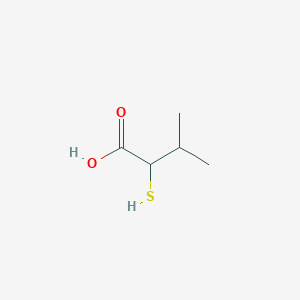
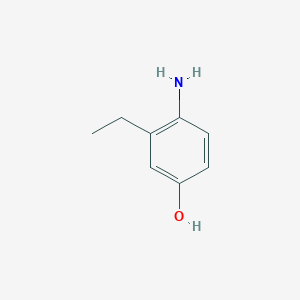
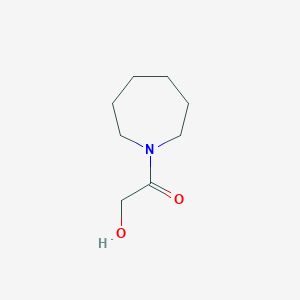
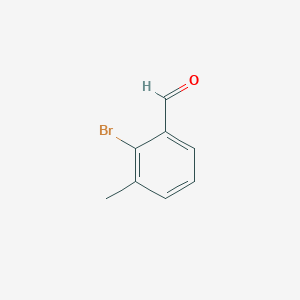
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)
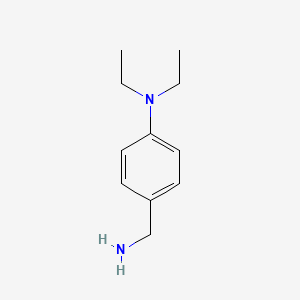
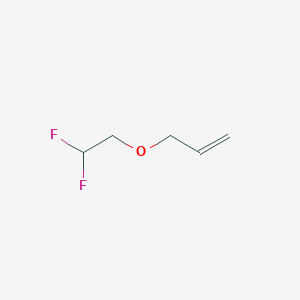
![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)
